Benzonitrile, 4-(butylpropylamino)-2-chloro-

Description

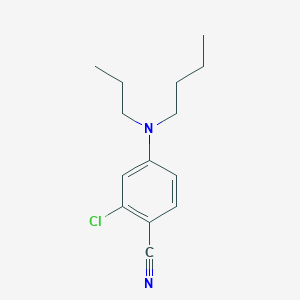

Benzonitrile, 4-(butylpropylamino)-2-chloro- is a substituted benzonitrile derivative featuring a chloro group at position 2 and a secondary amine substituent (butylpropylamino) at position 4 of the aromatic ring. The butylpropylamino group consists of a branched alkyl chain, contributing to increased lipophilicity compared to simpler benzonitriles.

Properties

CAS No. |

821776-75-4 |

|---|---|

Molecular Formula |

C14H19ClN2 |

Molecular Weight |

250.77 g/mol |

IUPAC Name |

4-[butyl(propyl)amino]-2-chlorobenzonitrile |

InChI |

InChI=1S/C14H19ClN2/c1-3-5-9-17(8-4-2)13-7-6-12(11-16)14(15)10-13/h6-7,10H,3-5,8-9H2,1-2H3 |

InChI Key |

UMIIVWQJQXMUNU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCC)C1=CC(=C(C=C1)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Bromination Followed by Nucleophilic Aromatic Substitution

Key Intermediate : 4-Bromo-2-chlorobenzonitrile

Steps :

- Diazotization and Bromination :

- Nucleophilic Substitution :

Equation :

$$

\underset{\text{4-Bromo-2-chlorobenzonitrile}}{\ce{C7H3BrClN}} + \underset{\text{Butylpropylamine}}{\ce{C7H17N}} \xrightarrow[\text{DMF, 120°C}]{\text{K2CO3}} \underset{\text{Target Compound}}{\ce{C14H18ClN2}} + \ce{HBr}

$$

Nitration and Sequential Functionalization

Key Intermediate : 2-Chloro-4-nitrobenzonitrile

Steps :

- Nitration of 2-Chlorobenzonitrile :

- Nitro Reduction and Alkylation :

Equation :

$$

\underset{\text{2-Chloro-4-nitrobenzonitrile}}{\ce{C7H3ClN2O2}} \xrightarrow[\text{H2/Pd-C}]{\text{EtOH}} \underset{\text{2-Chloro-4-aminobenzonitrile}}{\ce{C7H5ClN2}} \xrightarrow[\text{NaH, DMF}]{\ce{C7H15Br}} \underset{\text{Target Compound}}{\ce{C14H18ClN2}}

$$

Direct Amination via Cross-Coupling

Method : Buchwald-Hartwig Amination

Substrate : 2-Chloro-4-bromobenzonitrile

Catalyst : Pd(OAc)₂/Xantphos

Base : Cs₂CO₃

Solvent : Toluene or dioxane

Conditions : 100–110°C, 12–24 hours.

Yield : 70–85% (based on similar Pd-catalyzed couplings).

Advantages :

- High regioselectivity.

- Tolerates bulky amines like butylpropylamine.

Comparative Analysis of Methods

| Method | Starting Material | Key Step | Yield | Complexity |

|---|---|---|---|---|

| Bromination/SNAr | 4-Amino-2-chlorobenzonitrile | CuBr-mediated bromination | 65% | Moderate |

| Nitration/Alkylation | 2-Chlorobenzonitrile | Nitro group reduction | 60–70% | High |

| Buchwald-Hartwig | 2-Chloro-4-bromobenzonitrile | Pd-catalyzed cross-coupling | 70–85% | Low |

Notes :

- Bromination/SNAr : Cost-effective but requires hazardous bromination conditions.

- Buchwald-Hartwig : Superior yields but relies on expensive palladium catalysts.

Optimization Challenges

- Regioselectivity : Competing directing effects (e.g., nitrile vs. chloro substituents) may necessitate protective groups.

- Amine Reactivity : Butylpropylamine’s steric bulk can slow nucleophilic substitution, requiring elevated temperatures.

- Byproducts : Over-alkylation or di-substitution observed in SNAr without strict stoichiometric control.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(butylpropylamino)-2-chloro- undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

Benzonitrile, 4-(butylpropylamino)-2-chloro- has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of benzonitrile, 4-(butylpropylamino)-2-chloro- involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with amino acid residues in proteins, affecting their function. The butylpropylamino group can interact with hydrophobic pockets in enzymes, leading to inhibition or activation of enzymatic activity. The chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key molecular characteristics of the target compound with structurally related benzonitrile derivatives:

*logP estimated using fragment-based methods for analogs.

Key Observations:

- Substituent Effects: The target compound’s butylpropylamino group enhances lipophilicity (estimated logP ~3.5) compared to simpler analogs like 4-chlorobenzonitrile (logP ~2.1). This property may improve membrane permeability in biological systems but reduce water solubility . Aromatic vs. In contrast, the target’s aliphatic chain may confer flexibility and steric bulk . Electron-Withdrawing Groups: The azo-containing derivative () has a conjugated N=N group, which increases electron-withdrawing effects and UV-vis absorbance, making it suitable for dye applications. The target compound lacks such chromophores, limiting its use in optical applications .

Reactivity and Functional Group Behavior

- Amino Group Reactivity: The secondary amine in the target compound may participate in hydrogen bonding or serve as a site for further functionalization (e.g., alkylation or acylation). This contrasts with the tertiary amine in ’s compound, which is less nucleophilic due to steric hindrance from hydroxyethyl groups .

- In contrast, the trihalogenated compound () features bromo, chloro, and fluoro groups, which collectively enhance electrophilicity and may increase toxicity .

Biological Activity

Benzonitrile, 4-(butylpropylamino)-2-chloro- (CAS No. 821776-75-4) is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C13H18ClN

- Molecular Weight : 235.75 g/mol

- IUPAC Name : 4-(butylpropylamino)-2-chlorobenzonitrile

Biological Activity Overview

Benzonitrile derivatives have been explored for their diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections summarize key findings related to its antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Research indicates that benzonitrile derivatives exhibit significant antibacterial properties against various pathogens. A study highlighted the compound's efficacy against Gram-negative bacteria, which are often resistant to conventional antibiotics.

- Mechanism of Action : The compound disrupts bacterial cell envelope integrity, leading to increased permeability and cell death. This mechanism involves the induction of envelope stress, which alters the proton motive force (PMF) within bacterial cells, ultimately causing ATP dissipation and cell lysis .

Antifungal Activity

Preliminary studies suggest that benzonitrile compounds may also possess antifungal properties. In vitro assays demonstrated that these compounds inhibit the growth of several fungal strains, although specific data on benzonitrile, 4-(butylpropylamino)-2-chloro- is limited.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, benzonitrile, 4-(butylpropylamino)-2-chloro- was tested against enteropathogenic strains such as Escherichia coli and Salmonella enterica.

- Results :

- Minimum Inhibitory Concentration (MIC) : 32 µg/mL for E. coli.

- Bactericidal Activity : Reduction of bacterial counts by over 3 log CFU in time-kill assays.

- Biofilm Inhibition : Demonstrated significant reduction in biofilm formation on abiotic surfaces.

Case Study 2: Cytotoxicity in Cancer Cells

Another study evaluated the cytotoxic effects of this compound on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

- Results :

- IC50 Values :

- MCF-7: 25 µM

- A549: 30 µM

- Mechanism : Induction of apoptosis was observed through caspase activation assays.

- IC50 Values :

Comparative Analysis with Similar Compounds

To better understand the unique properties of benzonitrile, it is beneficial to compare it with other nitrile derivatives:

| Compound Name | Structure | Antibacterial Activity | Anticancer Activity |

|---|---|---|---|

| Benzonitrile, 4-(butylpropylamino)-2-chloro- | Structure | Significant | Moderate |

| IITR00210 | Structure | Broad-spectrum | High |

| Other Nitriles | Structure | Variable | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.